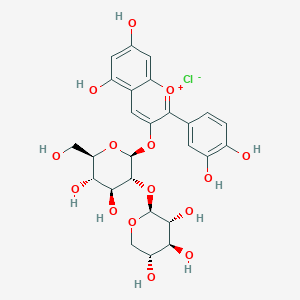

Cyanidin-3-O-sambubioside chloride

Overview

Description

Cyanidin 3-sambubioside is a polyphenolic compound belonging to the class of anthocyanin flavonoids. These compounds are largely present as pigments in fruits, flowers, and leaves . Cyanidin 3-sambubioside is known for its vibrant color and potential health benefits, including antioxidant and anti-inflammatory properties .

Mechanism of Action

Target of Action

Cyanidin-3-O-sambubioside chloride primarily targets the adenosine monophosphate-activated protein kinase (AMPK) , a cellular energy sensor involved in metabolism and the aging process . It also inhibits the angiotensin-converting enzyme (ACE) , and influenza neuraminidase .

Mode of Action

Instead, it activates AMPK through the adiponectin receptor signaling pathway . It also increases cellular AMP levels in cultured hepatocytes . In terms of ACE, it inhibits its activity , and for influenza neuraminidase, it acts as a H274Y mutation inhibitor .

Biochemical Pathways

The activation of AMPK by this compound leads to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators . This modulation of energy metabolism is a key biochemical pathway affected by this compound.

Pharmacokinetics

The oral administration of this compound in mice elevated their plasma adiponectin concentrations , suggesting that it can be absorbed and circulated in the body.

Result of Action

The activation of AMPK and the subsequent suppression of gluconeogenesis by this compound result in hypoglycemic effects . Additionally, it exhibits anti-cancer activity through the induction of apoptosis and cellular senescence . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence .

Biochemical Analysis

Biochemical Properties

Cyanidin-3-O-sambubioside chloride interacts with several enzymes and proteins. It is a H274Y mutation inhibitor and inhibits influenza neuraminidase activity with an IC50 of 72 μM . It also inhibits angiotensin-converting enzyme (ACE) activity . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have antioxidant, anti-angiogenic, and antiviral properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It does not directly interact with AMPK but activates AMPK through the adiponectin receptor signaling pathway . This activation leads to the suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is available in the intact form in the colon 12 hours after administration . It shows a high stability and has long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism . This activation leads to the suppression of gluconeogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanidin 3-sambubioside can be extracted from natural sources such as cranberries using high-performance counter-current chromatography (CCC) followed by preparative high-performance liquid chromatography (HPLC) . The separation involves a two-phase solvent system composed of butanol, 0.05% aqueous trifluoroacetic acid, and methanol in a volume ratio of 4:5:1 . The crude extract is subjected to CCC, yielding cyanidin 3-sambubioside with high purity, which is further purified by preparative HPLC .

Industrial Production Methods: Industrial production of cyanidin 3-sambubioside typically involves the extraction from plant sources such as Hibiscus sabdariffa. The process includes solvent extraction, purification using chromatography techniques, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cyanidin 3-sambubioside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of cyanidin 3-sambubioside, which may exhibit different biological activities .

Scientific Research Applications

Cyanidin 3-sambubioside has a wide range of scientific research applications:

Comparison with Similar Compounds

Cyanidin 3-sambubioside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

Delphinidin 3-sambubioside: Another anthocyanin with similar antioxidant and enzyme inhibitory properties.

Cyanidin 3-glucoside: Shares similar antioxidant activities but differs in its glycosylation pattern, affecting its solubility and stability.

Pelargonidin 3-glucoside: Exhibits similar color properties but has different biological activities due to variations in its chemical structure.

Cyanidin 3-sambubioside stands out due to its specific glycosylation, which influences its solubility, stability, and biological activities, making it a valuable compound for various applications in research and industry.

Biological Activity

Cyanidin-3-O-sambubioside chloride (Cy3SaCl) is a significant anthocyanin compound, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a natural pigment found in various fruits and vegetables, contributing to their red coloration. It is known for its antioxidant, anti-inflammatory, antiviral, and anticancer properties. The compound's structure allows it to interact with various biological systems, leading to numerous health benefits.

Biological Activities

-

Antioxidant Properties

- Cy3SaCl exhibits strong radical scavenging activity, which helps mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases.

- Anti-inflammatory Effects

-

Antiviral Activity

- Studies have demonstrated that Cy3SaCl is effective against various viruses, including influenza. It inhibits neuraminidase activity with an IC50 value of 72 µM, showcasing its potential as an antiviral agent . In vitro studies indicated that extracts containing Cy3SaCl significantly reduced viral replication in cell cultures .

- Anticancer Potential

- Cardiovascular Benefits

The biological activities of Cy3SaCl can be attributed to several mechanisms:

- Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.

- Enzyme Inhibition : By inhibiting key enzymes involved in inflammation and viral replication, Cy3SaCl can modulate various physiological responses.

- Gene Expression Modulation : Cy3SaCl influences signaling pathways related to inflammation and cancer progression, affecting gene expression associated with these processes.

Table 1: Biological Activities of this compound

Table 2: IC50 Values for Biological Activities

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Neuraminidase Inhibition | 72 | |

| MMP-9 Inhibition | Not specified | |

| Radical Scavenging | Not specified |

Case Studies

- Antiviral Efficacy : A study involving A549 cells treated with extracts containing Cy3SaCl showed significant inhibition of the H1N1 influenza virus, with a reduction in viral replication observed at concentrations as low as 100 µg/mL .

- Cancer Metastasis : In a breast cancer study using MDA-MB-231 cells, treatment with Cy3SaCl resulted in decreased MMP-9 levels and reduced cell migration, indicating its potential role in cancer therapy .

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHXEGJOYVNGQH-XOBUMVIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954628 | |

| Record name | Cyanidine 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33012-73-6 | |

| Record name | Cyanidin 3-sambubioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33012-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sambicyanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidine 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-O-SAMBUBIOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BIT5WSL15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.